2-amino-4-(9-methyl-9H-carbazol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that features a combination of amino, dicyano, and carbazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the dicyano groups and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyano groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3,3-DICYANO-4-(9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE: Lacks the methyl group on the carbazole ring.
2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL: Lacks the cyanide group.
Uniqueness
The presence of the methyl group on the carbazole ring and the dicyano groups makes 2-AMINO-3,3-DICYANO-4-(9-METHYL-9H-CARBAZOL-2-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE unique in its chemical properties and potential applications. These structural features may impart specific electronic, steric, and reactivity characteristics that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H21N5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-amino-4-(9-methylcarbazol-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C26H21N5/c1-31-22-9-5-4-7-18(22)19-11-10-16(12-23(19)31)24-20-8-3-2-6-17(20)21(13-27)25(30)26(24,14-28)15-29/h4-7,9-12,20,24H,2-3,8,30H2,1H3 |
InChI Key |
DZJKDBKSYUYFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C4C5CCCC=C5C(=C(C4(C#N)C#N)N)C#N |
Origin of Product |
United States |
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